Scientific Field: Organic Chemistry
Summary of the Application: 4-Methoxy-N-methylbenzylamine is used in the synthesis of functionalized organopolyphosphazenes . Organopolyphosphazenes are a class of polymers that have been studied for various applications, including biomedical applications.
Scientific Field: Medicinal Chemistry
Summary of the Application: 4-Methoxy-N-methylbenzylamine is used in the synthesis of analogs of myoseverin . Myoseverin is a molecule that has been studied for its antiproliferative activities, meaning it can inhibit cell growth.
Summary of the Application: 4-Methoxy-N-methylbenzylamine is used in studying the deprotection procedures of amino protecting groups such as 2-nitro- and 2,4-dinitrobenzenesulfonamides .
It’s also important to mention that the safety and handling of this compound are crucial. It’s known to be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child .
N-(4-Methoxybenzyl)-N-methylamine (also known as 4-Methoxy-N-methylbenzylamine) is a small organic molecule with the chemical formula C9H13NO []. Limited information is available on its natural occurrence or specific applications in scientific research. However, its structure suggests potential for further investigation due to the presence of a methoxy (CH3O) group and a benzylamine (C6H5CH2NH2) moiety, both of which are found in various biologically active molecules [].
The key features of N-(4-Methoxybenzyl)-N-methylamine's structure include:
While specific reactions involving N-(4-Methoxybenzyl)-N-methylamine haven't been extensively documented in scientific literature, based on its functional groups, some potential reactions are:
N-(4-Methoxybenzyl)-N-methylamine + CH3COCl (acetyl chloride) -> N-(4-Methoxybenzyl)-N-methyl-acetamide + HCl (hydrochloric acid)
N-(4-Methoxybenzyl)-N-methylamine + CH3I (methyl iodide) -> N,N-Dimethyl-N-(4-methoxybenzyl)amine + HI (hydrogen iodide)
Currently, there is no scientific research readily available detailing a specific mechanism of action for N-(4-Methoxybenzyl)-N-methylamine.
As with any unknown compound, it is advisable to handle N-(4-Methoxybenzyl)-N-methylamine with caution due to lack of specific safety data. Here are some general safety considerations:
N-(4-Methoxybenzyl)-N-methylamine exhibits interesting reactivity in chemical synthesis. Notably, it can participate in reactions with various amines, leading to significant transformations. For example, research indicates that the reaction of 4-methoxybenzylideneiminium salts with methylamine and dimethylamine results in the replacement of the methoxy group with an alkylamino group. Additionally, using piperidine can yield a bis-(4-methoxybenzyl)pyridine compound.
The compound's reactivity is also highlighted in studies involving its derivatives, which have been characterized using mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .
Research into the biological activity of N-(4-Methoxybenzyl)-N-methylamine and its derivatives has shown potential therapeutic applications. Some derivatives have been evaluated for their anti-inflammatory properties and neurotrophic effects. For instance, compounds derived from similar structures have demonstrated the ability to inhibit lipopolysaccharide-stimulated production of nitric oxide in microglial cells, indicating potential applications in treating neurodegenerative diseases .
The synthesis of N-(4-Methoxybenzyl)-N-methylamine can be achieved through several methods. One common approach involves the N-methylation of 4-methoxybenzylamine using methyl iodide or other methylating agents. Additionally, studies have explored catalytic methods for N-methylation, utilizing nickel-zinc catalysts to enhance reaction efficiency .
N-(4-Methoxybenzyl)-N-methylamine finds applications in various fields:
Studies on N-(4-Methoxybenzyl)-N-methylamine have focused on its interactions with biological systems and other chemical entities. These interactions are crucial for understanding its pharmacokinetics and potential side effects when used as a pharmaceutical agent. Research has indicated that certain derivatives can modulate inflammatory pathways, which may be beneficial in treating conditions like neuroinflammation .
Several compounds share structural similarities with N-(4-Methoxybenzyl)-N-methylamine, making them relevant for comparison:
Compound Name | Structure Features | Unique Properties |
---|---|---|
N,N-Dimethyl-4-methoxybenzylamine | Similar amine structure | Higher lipophilicity |
N-(3-Methoxybenzyl)-N-methylamine | Different methoxy position | Potentially different biological activity |
4-Methoxy-N-ethylbenzylamine | Ethyl instead of methyl group | Altered reactivity |
These compounds differ primarily in their substitution patterns on the benzyl ring or their alkyl chain length, which can significantly affect their chemical reactivity and biological activity.
Irritant